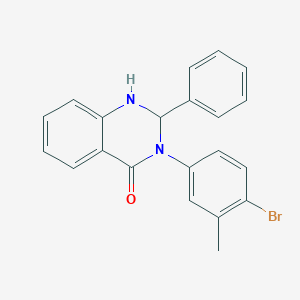
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as BMQ, is a synthetic compound that belongs to the class of quinazolinones. BMQ has shown potential as a therapeutic agent due to its various biological activities.
作用機序
The mechanism of action of 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone exerts its biological activities through the inhibition of various signaling pathways. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and physiological effects:
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
実験室実験の利点と制限
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments. It is easy to synthesize and has a high yield. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to have low toxicity and high selectivity towards cancer cells. However, 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is also sensitive to light and air, which can affect its stability.
将来の方向性
There are several future directions for the research on 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone. One direction is to investigate the potential of 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study the mechanism of action of 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone in more detail. Further research is needed to understand the signaling pathways that are affected by 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone. Another direction is to develop new derivatives of 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone with improved properties such as water solubility and stability.
Conclusion:
In conclusion, 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has shown potential as a therapeutic agent due to its various biological activities. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. The synthesis of 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is simple and efficient, and it has several advantages for lab experiments. However, 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has some limitations for lab experiments, and further research is needed to understand its mechanism of action and develop new derivatives with improved properties.
合成法
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized using a simple and efficient method. The synthesis involves the condensation of 4-bromo-3-methylbenzaldehyde with phenylhydrazine followed by the reaction with anthranilic acid in the presence of acetic acid. The final product is obtained by recrystallization from ethanol. The yield of the synthesis is around 70%.
科学的研究の応用
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its various biological activities. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
製品名 |
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone |
|---|---|
分子式 |
C21H17BrN2O |
分子量 |
393.3 g/mol |
IUPAC名 |
3-(4-bromo-3-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H17BrN2O/c1-14-13-16(11-12-18(14)22)24-20(15-7-3-2-4-8-15)23-19-10-6-5-9-17(19)21(24)25/h2-13,20,23H,1H3 |
InChIキー |
LYRUZEVWVPEXMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4)Br |
正規SMILES |
CC1=C(C=CC(=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Diethylamino)benzylidene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298526.png)
![2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298529.png)
![4-{[2-Ethoxy-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzoic acid](/img/structure/B298531.png)
![Ethyl [2-chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B298532.png)
![5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298533.png)
![2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B298537.png)
![3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B298538.png)
![[2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B298539.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298541.png)
![5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298542.png)
![Methyl 4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298545.png)
![3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298546.png)
![3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298547.png)
![5-[4-(Diethylamino)-2-methoxybenzylidene]-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298548.png)